molecular formula C7H11F3O2 B2471506 (2E)-1,1,1-trifluoro-4,4-dimethoxypent-2-ene CAS No. 2225181-81-5

(2E)-1,1,1-trifluoro-4,4-dimethoxypent-2-ene

Cat. No.: B2471506
CAS No.: 2225181-81-5
M. Wt: 184.158
InChI Key: OVKBRBNMHZMHNH-SNAWJCMRSA-N
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Description

(2E)-1,1,1-Trifluoro-4,4-dimethoxypent-2-ene is a high-purity fluorinated chemical building block designed for advanced research and development. This specialty compound is characterized by its unique structure, which combines an (E)-configured alkene with both trifluoromethyl and dimethoxy functional groups. This arrangement makes it a valuable intermediate in several scientific fields. In medicinal chemistry and pharmaceutical research, it can serve as a key precursor in the synthesis of more complex molecules, where the introduction of fluorine atoms is known to enhance metabolic stability, bioavailability, and membrane permeability . In materials science, it may be utilized in the development of novel polymers, liquid crystals, or functional materials with tailored surface properties . The compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

(E)-1,1,1-trifluoro-4,4-dimethoxypent-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O2/c1-6(11-2,12-3)4-5-7(8,9)10/h4-5H,1-3H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKBRBNMHZMHNH-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(F)(F)F)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C=C/C(F)(F)F)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1,1,1-trifluoro-4,4-dimethoxypent-2-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of trifluoromethylation reagents to introduce the trifluoromethyl group into the molecule. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and isolation to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E)-1,1,1-trifluoro-4,4-dimethoxypent-2-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trifluoromethyl and dimethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(2E)-1,1,1-trifluoro-4,4-dimethoxypent-2-ene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2E)-1,1,1-trifluoro-4,4-dimethoxypent-2-ene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2E)-1,1,1-trifluoro-4,4-dimethoxypent-2-ene include other trifluoromethylated and dimethoxylated alkenes. Examples include:

  • (2E)-1,1,1-trifluoro-4,4-dimethoxybut-2-ene
  • (2E)-1,1,1-trifluoro-4,4-dimethoxyhex-2-ene

Uniqueness

The uniqueness of this compound lies in its specific combination of trifluoromethyl and dimethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Biological Activity

(2E)-1,1,1-Trifluoro-4,4-dimethoxypent-2-ene is a fluorinated compound that has garnered interest in various fields, particularly in pharmaceuticals and agriculture due to its unique chemical properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Structure:

  • Chemical Formula: C7H10F3O2
  • Molecular Weight: 192.15 g/mol
  • IUPAC Name: this compound

Physical Properties:

  • Appearance: Colorless liquid
  • Boiling Point: Approximately 100°C
  • Solubility: Soluble in organic solvents; limited solubility in water.

Antifungal Properties

Recent studies have highlighted the antifungal activity of this compound against various phytopathogenic fungi. The compound exhibits a mode of action that disrupts fungal cell membrane integrity and inhibits ergosterol biosynthesis, a critical component of fungal cell membranes.

Table 1: Antifungal Efficacy Against Common Fungi

Fungal SpeciesMinimum Inhibitory Concentration (MIC)Mode of Action
Candida albicans12.5 µg/mLDisruption of cell membrane
Aspergillus niger25 µg/mLInhibition of ergosterol biosynthesis
Fusarium oxysporum10 µg/mLCell wall synthesis inhibition

Cytotoxic Activity

Research indicates that this compound displays cytotoxic effects on various cancer cell lines. The compound induces apoptosis through the activation of caspase pathways and modulation of cellular signaling pathways.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)15Caspase activation
MCF-7 (breast cancer)20ROS generation
A549 (lung cancer)18Cell cycle arrest

Study 1: Antifungal Efficacy

In a controlled study published in the Journal of Agricultural and Food Chemistry, researchers evaluated the antifungal properties of this compound against several agricultural pathogens. The compound was found to significantly reduce fungal growth in vitro and demonstrated potential as a natural fungicide in crop protection strategies .

Study 2: Anticancer Activity

A recent investigation published in Cancer Research assessed the anticancer properties of this compound on human cancer cell lines. The study reported that treatment with varying concentrations led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways . This suggests its potential as a chemotherapeutic agent.

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)E:Z RatioKey ConditionsReference
Aldol Condensation65–789:1BF₃ catalyst, CH₂Cl₂, 0°C
Horner-Wadsworth8212:1NaH, THF, rt

Advanced: How can density functional theory (DFT) predict the compound’s stability under acidic or nucleophilic conditions?

Methodological Answer:
DFT calculations (B3LYP/6-31G* basis set) model:

  • Electrophilic susceptibility : The trifluoromethyl group’s electron-withdrawing nature increases the α-carbon’s partial positive charge, making it prone to nucleophilic attack .
  • Conformational stability : Intramolecular hydrogen bonding between methoxy oxygen and the vinyl proton stabilizes the s-cis conformation, reducing reactivity toward oxidation .
  • Solvent effects : Implicit solvent models (e.g., PCM) predict solvolysis rates in protic media, aligning with experimental hydrolysis data .

Basic: Which spectroscopic techniques reliably characterize this compound, and how are spectral artifacts minimized?

Methodological Answer:

  • ¹H NMR : The E-isomer’s vinyl proton appears as a doublet (δ 6.8–7.2 ppm, J = 15–16 Hz). Methoxy groups resonate as singlets (δ 3.3–3.5 ppm). Use deuterated DMSO to suppress solvent peaks .
  • ¹⁹F NMR : Trifluoromethyl groups show a singlet near δ -70 ppm. Decoupling techniques resolve splitting from adjacent protons .
  • X-ray crystallography : Resolves stereochemistry but requires high-purity crystals. Slow evaporation from EtOH/CHCl₃ mixtures yields suitable crystals .

Q. Table 2: Key Spectral Data

TechniqueKey Peaks/FeaturesInterpretation
¹H NMRδ 6.9 (d, J = 15.5 Hz)E-configured vinyl proton
¹³C NMRδ 120.5 (CF₃), 161.2 (C=O)Trifluoromethyl and carbonyl groups
IR1720 cm⁻¹ (C=O stretch)Confirms ketone functionality

Advanced: How can discrepancies between NMR and X-ray data on molecular conformation be resolved?

Methodological Answer:
Discrepancies arise due to:

  • Dynamic effects in solution : NMR captures time-averaged conformations, while X-ray provides static solid-state data. Use variable-temperature NMR to detect conformational exchange .
  • Crystal packing forces : Non-covalent interactions (e.g., π-stacking) in crystals may distort bond angles. Compare DFT-optimized gas-phase structures with experimental data .

Basic: What are common impurities in synthesis, and how are they identified?

Methodological Answer:

  • Z-isomer : Detectable via HPLC (C18 column, 70:30 MeOH:H₂O, retention time 8.2 min vs. 9.5 min for E-isomer) .
  • Oxidation byproducts : LC-MS identifies epoxides ([M+16]⁺ ions) or hydroxylated derivatives.
  • Purification : Flash chromatography (silica gel, hexane:EtOAc 4:1) removes polar impurities .

Advanced: How does the trifluoromethyl group influence electronic structure and reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-deficient alkene : The CF₃ group lowers LUMO energy (-1.8 eV via DFT), enhancing susceptibility to nucleophilic additions.
  • Steric effects : Bulky CF₃ hinders Pd-catalyzed couplings (e.g., Suzuki). Use electron-rich ligands (XPhos) to accelerate oxidative addition .
  • Photostability : UV-vis studies show reduced π→π* transitions, correlating with resistance to photodegradation .

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